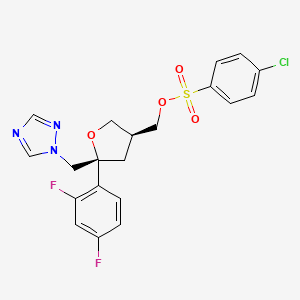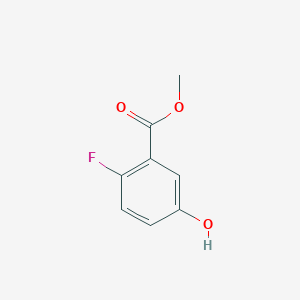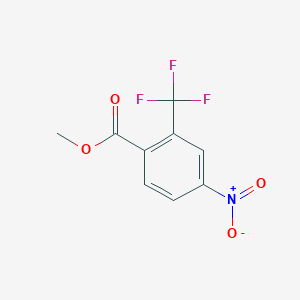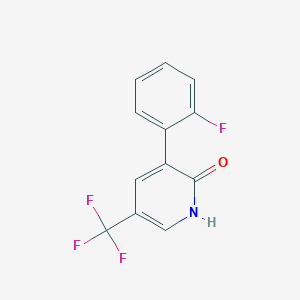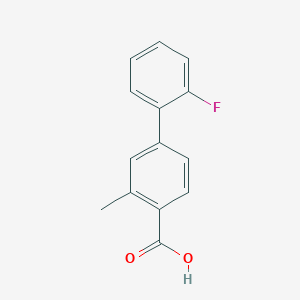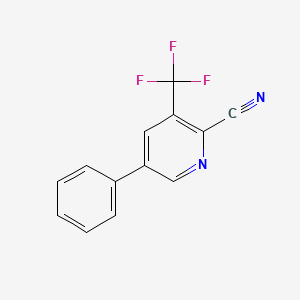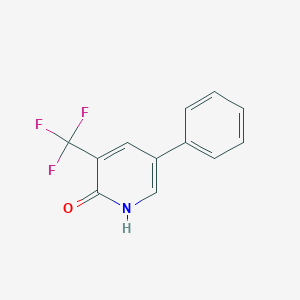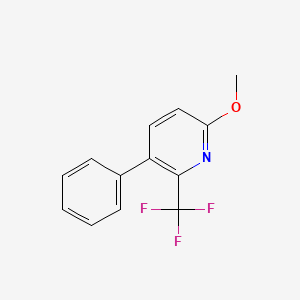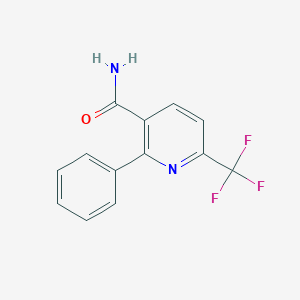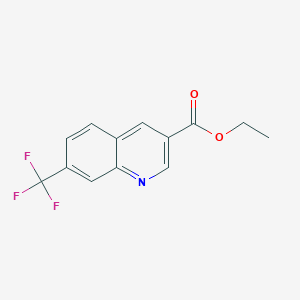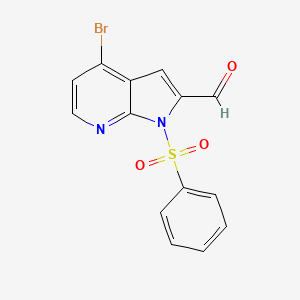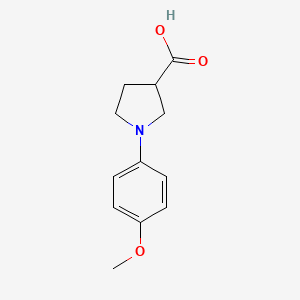
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid is a compound that has caught the attention of researchers due to its potential . It is a useful reagent for the preparation of β-methylsulfonylated N-heterocycles .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid, often involves the use of organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular structure of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid can be found in various databases . The InChI code is 1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-13(14(10-18)15(19)20)11-5-7-12(22-4)8-6-11/h5-8,13-14H,9-10H2,1-4H3,(H,19,20) .Chemical Reactions Analysis
The chemical reactions involving 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid are complex and varied. For example, it can be involved in the synthesis of phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid include a molecular weight of 321.37 and a melting point of 47 °C . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Drug Discovery
- Application : The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . It allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
- Methods : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .
- Results : Bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives have been reported .
2. Treatment of Autoimmune Diseases
- Application : Pyrrolidine derivatives have been used as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Methods : The study involved replacing a non-stereochemical group with a stereochemical group .
- Results : The study demonstrated that this replacement was beneficial for the activity of a new series of cis-3,4-diphenylpyrrolidine derivatives .
3. Cholinesterase Inhibitors
- Application : Pyrrolidine derivatives have been used as cholinesterase inhibitors .
- Methods : N-benzoylthiourea-pyrrolidine carboxylic acid derivative compounds carrying a series of imidazole rings were designed .
- Results : The acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibition properties of these compounds were compared with those of the reference tacrine .
4. Preparation of β-methylsulfonylated N-heterocycles
- Application : “1-(4-Methoxyphenyl)pyrrolidine” is used as a reagent for the preparation of β-methylsulfonylated N-heterocycles .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome is the successful synthesis of β-methylsulfonylated N-heterocycles .
5. Heterogeneous Catalyst for Asymmetric Reduction
- Application : Pyrrolidine derivatives have been used as a heterogeneous catalyst for the asymmetric reduction of ketimines .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The resulting material displays remarkable activity as a heterogeneous catalyst for the asymmetric reduction of ketimines, achieving as high as 81% yield and 37% ee .
6. Antimicrobial, Antiviral, Anticancer, Anti-inflammatory, Anticonvulsant, and Carbonic Anhydrase Inhibition
- Application : Pyrrolidine derivatives have been found to have diverse biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and carbonic anhydrase inhibition .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results indicate that pyrrolidine derivatives exhibit a wide range of important activities .
7. Intermediates in Drug Research and Development
- Application : Compounds bearing pyrrolidine scaffolds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Some pyrrolidine derivatives are known to be employed as pharmacophore groups, with some having antibacterial, antifungal, antiviral, antimalarial, antitumoral, anti-inflammatory, anticonvulsant, and antioxidant activities, while others have diverse enzyme inhibitory effects .
8. Antioxidant Activities
- Application : Some pyrrolidine derivatives are known to have antioxidant activities .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results indicate that pyrrolidine derivatives exhibit antioxidant activities .
9. Enzyme Inhibitory Effects
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-16-11-4-2-10(3-5-11)13-7-6-9(8-13)12(14)15/h2-5,9H,6-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBCDDRPFLPZKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




